1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-benzylbenzimidazole
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Overview
Description
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-benzylbenzimidazole is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-benzylbenzimidazole typically involves multi-step organic reactions. One common method includes the sulfonylation of a benzimidazole derivative with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-benzylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-benzylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to modulate specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-benzylbenzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylbenzimidazole
- 1-[(4-Methoxyphenyl)sulfonyl]-2-benzylbenzimidazole
Uniqueness
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-benzylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.
Properties
Molecular Formula |
C23H22N2O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-benzyl-1-(4-methoxy-2,5-dimethylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C23H22N2O3S/c1-16-14-22(17(2)13-21(16)28-3)29(26,27)25-20-12-8-7-11-19(20)24-23(25)15-18-9-5-4-6-10-18/h4-14H,15H2,1-3H3 |
InChI Key |
GLIAMRDPYFEWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4)C)OC |
Origin of Product |
United States |
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